2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane

Description

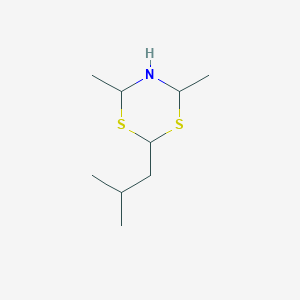

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethyl-2-(2-methylpropyl)-1,3,5-dithiazinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NS2/c1-6(2)5-9-11-7(3)10-8(4)12-9/h6-10H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPPILNIVWRBNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NC(SC(S1)CC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869362 | |

| Record name | 4,6-Dimethyl-2-(2-methylpropyl)-1,3,5-dithiazinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to pale yellow liquid; roasted, cocoa, peanut odour | |

| Record name | 2-Isobutyl-4,6-dimethyldihydro-1,3,5-dithiazine and 4-isobutyl-2,6-dimethyldihydro-1,3,5-dithiazine (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/979/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

104.00 to 115.00 °C. @ 2.50 mm Hg | |

| Record name | Dihydro-4,6-dimethyl-2-(2-methylpropyl)-4H-1,3,5-dithiazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040335 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in propylene glycol, triacetin, Miscible at room temperature (in ethanol) | |

| Record name | 2-Isobutyl-4,6-dimethyldihydro-1,3,5-dithiazine and 4-isobutyl-2,6-dimethyldihydro-1,3,5-dithiazine (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/979/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.961-0.967 | |

| Record name | 2-Isobutyl-4,6-dimethyldihydro-1,3,5-dithiazine and 4-isobutyl-2,6-dimethyldihydro-1,3,5-dithiazine (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/979/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

101517-87-7 | |

| Record name | Dihydro-4,6-dimethyl-2-(2-methylpropyl)-4H-1,3,5-dithiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101517-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101517877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dimethyl-2-(2-methylpropyl)-1,3,5-dithiazinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ISOBUTYL-4,6-DIMETHYL-1,3,5-DITHIAZINANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YOR3E7P831 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydro-4,6-dimethyl-2-(2-methylpropyl)-4H-1,3,5-dithiazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040335 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-isobutyl-4,6-dimethyl-1,3,5-dithiazinane, a heterocyclic compound utilized as a flavoring agent. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, analytical chemistry, and drug development. The guide details a plausible synthetic pathway, outlines a step-by-step experimental protocol, and provides an in-depth analysis of the spectroscopic techniques required for the structural elucidation and characterization of the target molecule.

Introduction: The Significance of 1,3,5-Dithiazinanes

The 1,3,5-dithiazinane ring system is a sulfur and nitrogen-containing heterocycle that has garnered interest in various chemical disciplines. These compounds are often accessible through multicomponent reactions, which are highly valued in modern organic synthesis for their efficiency and atom economy.[1] The specific compound of focus, this compound, is recognized for its nutty and roasted aroma, leading to its application in the food industry as a flavoring agent.[2] Understanding its synthesis and a thorough characterization are crucial for quality control and regulatory purposes.

Chemical Profile of the Target Compound:

| Property | Value | Source |

| IUPAC Name | 4,6-dimethyl-2-(2-methylpropyl)-1,3,5-dithiazinane | [3] |

| Synonyms | 2-isobutyl-4,6-dimethyldihydro-4H-1,3,5-dithiazine | [2] |

| CAS Number | 101517-87-7 | [3] |

| Molecular Formula | C₉H₁₉NS₂ | [4] |

| Molecular Weight | 205.39 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | - |

| Odor | Nutty, roasted | [2] |

Synthesis of this compound: A Representative Protocol

The synthesis of 1,3,5-dithiazinanes is typically achieved through a one-pot, multicomponent condensation reaction involving an aldehyde, ammonia, and hydrogen sulfide.[1] For the synthesis of the asymmetrically substituted this compound, a mixture of two different aldehydes, isobutyraldehyde and acetaldehyde, is required.

Proposed Reaction Scheme

The reaction proceeds through the formation of imine intermediates from the respective aldehydes and ammonia, which then react with hydrogen sulfide to form the heterocyclic ring. The isobutyl group at the C2 position originates from isobutyraldehyde, while the two methyl groups at the C4 and C6 positions are derived from acetaldehyde.

Caption: General reaction scheme for the synthesis.

Causality Behind Experimental Choices

-

Choice of Reactants: The structure of the target molecule dictates the choice of aldehydes. Isobutyraldehyde provides the 2-isobutyl substituent, and acetaldehyde provides the 4,6-dimethyl substituents. Ammonia serves as the nitrogen source for the heterocyclic ring. Hydrogen sulfide provides the sulfur atoms.

-

Solvent: A suitable solvent, such as a lower alcohol (e.g., ethanol or methanol) or a non-polar solvent like toluene, is often used to facilitate the reaction and control the temperature.

-

Catalyst: The reaction is typically self-catalyzed by the basicity of ammonia, although mild acidic or basic conditions can be employed to optimize the reaction rate and yield.

-

Temperature: The reaction is often carried out at or slightly above room temperature. Exothermic reactions may require initial cooling.

-

Work-up: An aqueous work-up is necessary to remove inorganic byproducts and unreacted starting materials. This is followed by extraction with an organic solvent and subsequent purification.

Detailed Experimental Protocol

Disclaimer: This is a representative protocol based on established chemical principles for the synthesis of 1,3,5-dithiazinanes. Researchers should conduct a thorough risk assessment before proceeding.

Materials:

-

Isobutyraldehyde (Reagent Grade)

-

Acetaldehyde (Reagent Grade)

-

Ammonia solution (e.g., 28-30% in water)

-

Hydrogen sulfide gas or a source of sulfide ions (e.g., NaHS)

-

Ethanol (Anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Condenser

-

Gas inlet tube

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a condenser, and a gas inlet tube.

-

Charging Reactants: To the flask, add a solution of acetaldehyde (2 molar equivalents) in ethanol (100 mL). Cool the flask in an ice bath.

-

Addition of Ammonia: Slowly add a concentrated ammonia solution (at least 3 molar equivalents) to the cooled acetaldehyde solution with vigorous stirring.

-

Addition of Isobutyraldehyde: Add isobutyraldehyde (1 molar equivalent) dropwise to the reaction mixture.

-

Introduction of Hydrogen Sulfide: Bubble hydrogen sulfide gas slowly through the reaction mixture for a period of 2-4 hours, or until the reaction is complete (monitored by TLC). Alternatively, a solution of sodium hydrosulfide (NaHS) can be added portion-wise.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Quenching and Work-up: Once the reaction is complete, stop the flow of hydrogen sulfide and allow the mixture to warm to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Caption: Experimental workflow for the synthesis.

Characterization of this compound

A comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are paramount.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~4.5-4.8 | m | 2H | H-4, H-6 | Protons on carbons adjacent to both N and S are deshielded. |

| ~4.0-4.2 | t | 1H | H-2 | Proton on carbon between two sulfur atoms is deshielded. |

| ~1.8-2.0 | m | 1H | CH of isobutyl | Methine proton of the isobutyl group. |

| ~1.5-1.7 | m | 2H | CH₂ of isobutyl | Methylene protons of the isobutyl group. |

| ~1.3-1.5 | d | 6H | CH₃ at C-4, C-6 | Methyl groups attached to the dithiazinane ring. |

| ~0.9-1.0 | d | 6H | CH₃ of isobutyl | Two methyl groups of the isobutyl group. |

| ~1.5-2.5 | br s | 1H | N-H | The N-H proton signal is often broad and its chemical shift is concentration-dependent. |

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~70-75 | C-2 | Carbon atom situated between two sulfur atoms. |

| ~55-60 | C-4, C-6 | Carbon atoms adjacent to both nitrogen and sulfur. |

| ~45-50 | CH₂ of isobutyl | Methylene carbon of the isobutyl group. |

| ~25-30 | CH of isobutyl | Methine carbon of the isobutyl group. |

| ~20-25 | CH₃ at C-4, C-6 | Methyl carbons on the dithiazinane ring. |

| ~20-25 | CH₃ of isobutyl | Methyl carbons of the isobutyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 205, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Alpha-cleavage: Cleavage of the isobutyl group at the C2 position is a likely fragmentation pathway. This would result in the loss of an isobutyl radical (•C₄H₉, mass = 57), leading to a fragment ion at m/z = 148.

-

Ring Cleavage: The dithiazinane ring can undergo various cleavage patterns. Loss of a methyl group (•CH₃, mass = 15) from the C4 or C6 position would lead to a fragment at m/z = 190.

-

Further fragmentation of the ring can lead to smaller sulfur and nitrogen-containing ions.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300-3400 | N-H stretch | Secondary amine |

| ~2850-2960 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1450-1470 | C-H bend | Aliphatic (CH₂, CH₃) |

| ~1100-1200 | C-N stretch | Amine |

| ~600-800 | C-S stretch | Thioether |

Safety and Handling

-

Starting Materials: Isobutyraldehyde and acetaldehyde are flammable and volatile liquids. Ammonia is corrosive and has a pungent odor. All should be handled in a well-ventilated fume hood.

-

Hydrogen Sulfide: Hydrogen sulfide is a highly toxic and flammable gas. Extreme caution must be exercised when handling it. A dedicated gas scrubbing system is essential.

-

Product: The toxicological properties of this compound have not been extensively studied. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed.

Conclusion

This technical guide has detailed a comprehensive approach to the synthesis and characterization of this compound. The proposed synthetic protocol, based on a multicomponent condensation reaction, offers an efficient route to this valuable flavoring agent. The characterization data, including predicted NMR, MS, and IR spectra, provide a robust framework for the structural verification and quality control of the synthesized compound. This guide serves as a valuable resource for researchers and scientists working in the fields of organic synthesis and food chemistry.

References

-

Perflavory. (n.d.). 2(4)-isobutyl-4(2),6-dimethyl dihydro-4H-1,3,5-dithiazine. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2(4)-isobutyl-4(2),6-dimethyl dihydro-4H-1,3,5-dithiazine. Retrieved from [Link]

-

Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Novel 1,3,5-Dithiazine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Suggested mechanism for 1,3,5-triazine formation. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Semantic Scholar. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Retrieved from [Link]

-

Perfumer & Flavorist. (2010). Ingredient Profile: 2,4,6-Triisobutyl-5,6-dihydro-4H-1,3,5-dithiazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Atom-efficient synthesis of 2,4,6-trisubstituted 1,3,5-triazines via Fe-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Retrieved from [Link]

-

UCLA. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of 5,6-dihydro-4H-1,3,5-dithiazines, 2,3-dihydro-6-thioxo-6H-1,3-thiazine, and 6-amino-1,3-dithiins. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3,5-Dithiazine. PubChem Compound Database. Retrieved from [Link]

-

Knowledge Bank. (n.d.). THE INFRARED SPECTRA OF SUBSTITUTED 1, 3, 5, TRIAZINES. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,3,5-Triazine. NIST Chemistry WebBook. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

-

precisionFDA. (n.d.). 4-ISOBUTYL-2,6-DIMETHYL-1,3,5-DITHIAZINANE. Retrieved from [Link]

- ScienceDirect. (1990). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate. Tetrahedron Letters, 31(49), 7099-7100.

-

Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

-

YouTube. (2020). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, Lipophilicity and Structure of 2,5-Disubstituted 1,3,5-Dithiazine Derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane is a heterocyclic compound with potential applications in flavor chemistry and as a building block in synthetic organic chemistry. A thorough understanding of its molecular structure is paramount for its application and further development. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the three-dimensional architecture of molecules. This guide offers a comprehensive analysis of the spectroscopic data for this compound, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a detailed predictive analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. The causality behind experimental choices and the interpretation of the data are explained to provide a robust understanding of the molecule's structural features.

Molecular Structure

The structure of this compound, with the IUPAC name 4,6-dimethyl-2-(2-methylpropyl)-1,3,5-dithiazinane, is presented below. The numbering of the atoms is provided for clarity in the subsequent spectroscopic analysis.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard protocol for acquiring the GC-MS data would involve:

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.

-

Gas Chromatography: The sample is injected into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-1). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation from any impurities.

-

Mass Spectrometry: The eluent from the GC is introduced into the ion source of a mass spectrometer, typically operating in electron ionization (EI) mode at 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range of approximately 40-400 amu.

Data Summary and Interpretation

The PubChem database indicates the availability of a GC-MS spectrum for this compound[1]. The expected molecular ion peak ([M]⁺•) for C₉H₁₉NS₂ would be at m/z 205. The fragmentation of heterocyclic compounds in EI-MS is often driven by the cleavage of bonds adjacent to the heteroatoms[2].

| m/z | Proposed Fragment | Interpretation |

| 205 | [C₉H₁₉NS₂]⁺• | Molecular ion peak. |

| 148 | [M - C₄H₉]⁺ | Loss of the isobutyl group. |

| 104 | [C₄H₁₀NS]⁺ | Cleavage of the dithiazinane ring. |

| 57 | [C₄H₉]⁺ | Isobutyl cation. |

A plausible fragmentation pathway is initiated by the ionization of one of the sulfur atoms, followed by alpha-cleavage.

Caption: General synthetic scheme for 1,3,5-dithiazinanes.

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic data for this compound. The available mass spectrometry and infrared spectroscopy data, combined with a detailed predictive analysis of the ¹H and ¹³C NMR spectra, offer a complete and self-validating picture of the molecule's structure. The provided experimental protocols and interpretation rationale are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling a deeper understanding and utilization of this compound.

References

-

PubChem. This compound. Available from: [Link]

-

Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemical Acta, 1(1), 1-5. Available from: [Link]

-

Rao, C. N. R., & Venkataraghavan, R. (1962). Contribution to the infrared spectra of five-membered N- and N,S-heterocyclic compounds. Canadian Journal of Chemistry, 40(2), 311-317. Available from: [Link]

-

Oregon State University. 1H NMR Chemical Shifts. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

-

ResearchGate. 1,3,5-Oxadiazines and 1,3,5-Thiadiazines. Available from: [Link]

Sources

reaction mechanism of dithiazinane formation from aldehydes and ammonia

An In-Depth Technical Guide to the Reaction Mechanism of 1,3,5-Dithiazinane Formation from Aldehydes and Ammonia

Executive Summary

The synthesis of 1,3,5-dithiazinanes, a class of sulfur and nitrogen-containing heterocycles, represents a cornerstone of multicomponent reaction chemistry. These structures are of significant interest to medicinal chemists and material scientists due to their utility as synthetic intermediates and as polydentate ligands for coordination compounds.[1] This guide provides a comprehensive exploration of the core reaction mechanism for the formation of 1,3,5-dithiazinanes from the fundamental building blocks of aldehydes, ammonia, and hydrogen sulfide. We will deconstruct the reaction into its principal stages: the initial formation of an imine intermediate, the cyclic assembly of a hexahydro-1,3,5-triazine precursor, and the subsequent, decisive sulfur insertion steps that yield the final dithiazinane ring. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural overview but a deep mechanistic understanding rooted in established chemical principles.

Introduction

1,3,5-Dithiazinanes are six-membered heterocyclic compounds featuring two sulfur atoms and one nitrogen atom at the 1, 3, and 5 positions of the ring, respectively. The synthetic pathway to these molecules is a powerful example of chemical convergence, wherein three distinct components—an aldehyde, an amine (in this case, ammonia), and a sulfur source—unite in a single pot to construct a complex molecular architecture. This process, often termed multicomponent cyclothiomethylation, is gaining traction as it aligns with the principles of green chemistry by maximizing atom economy and minimizing waste.[1] Understanding the intricate mechanism of this reaction is paramount for optimizing reaction conditions, predicting outcomes with novel substrates, and harnessing the full synthetic potential of this versatile heterocyclic system.

Part 1: The Initial Condensation: Imine Formation

The journey from simple starting materials to the dithiazinane core begins with the well-established reaction between an aldehyde and ammonia. This is a classic nucleophilic addition to the carbonyl group, culminating in the formation of an imine (or Schiff base), a molecule characterized by a carbon-nitrogen double bond.

Mechanism of Imine Formation

The reaction is typically catalyzed by a trace amount of acid and proceeds through a carbinolamine intermediate. The entire process is reversible.[2][3]

-

Protonation of the Carbonyl: The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen. This step significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.

-

Nucleophilic Attack by Ammonia: The lone pair of electrons on the nitrogen atom of ammonia attacks the now highly electrophilic carbonyl carbon. This results in the formation of a protonated carbinolamine.

-

Proton Transfer: A proton is transferred from the nitrogen to one of the oxygen lone pairs, yielding a neutral carbinolamine intermediate.[3]

-

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).[3]

-

Dehydration: The lone pair on the adjacent nitrogen assists in the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.

-

Deprotonation: A final deprotonation step yields the neutral imine and regenerates the acid catalyst.

Causality Behind Experimental Choices: The Critical Role of pH

The efficiency of imine formation is exquisitely sensitive to pH.[2]

-

In highly acidic conditions (low pH): Ammonia, the nucleophile, becomes fully protonated to the non-nucleophilic ammonium ion (NH₄⁺). This effectively halts the initial nucleophilic attack, preventing the reaction from starting.[2]

-

In neutral or basic conditions (high pH): There is insufficient acid to protonate the hydroxyl group of the carbinolamine intermediate. Without this crucial activation, water cannot be eliminated, and the reaction stalls at the carbinolamine stage.[2]

Therefore, the reaction is typically performed under mildly acidic conditions, often with a pH optimum around 4-5, to strike a delicate balance between having a sufficiently activated aldehyde and a sufficiently available nucleophilic amine.[2][4]

Caption: Cyclotrimerization of imines to form the hexahydro-1,3,5-triazine intermediate.

Part 3: The Decisive Step: Sulfur Insertion Mechanism

The core of the dithiazinane synthesis is the reaction of the hexahydro-1,3,5-triazine intermediate with hydrogen sulfide (H₂S). This process involves the ring-opening of the triazine and the sequential insertion of two sulfur atoms, ultimately displacing one of the original aldehyde-ammonia units.

Proposed Mechanistic Pathway

-

Activation and Ring Opening: The reaction is thought to be initiated by the protonation of one of the triazine nitrogen atoms. This weakens the adjacent C-N bonds, making the ring susceptible to nucleophilic attack and opening. Hydrogen sulfide, being a weak acid, can provide the necessary protons. The bisulfide anion (HS⁻), formed from the dissociation of H₂S, can then act as the nucleophile. [5]2. First Sulfur Insertion: The bisulfide anion attacks one of the methylene carbons (CH-R), leading to the opening of the triazine ring. This forms a linear intermediate containing a thiol group (-SH).

-

Intramolecular Cyclization & Displacement: The newly introduced thiol group can then attack another methylene carbon within the same molecule. This second nucleophilic attack displaces one of the nitrogen atoms (as an amine fragment), forming a five-membered or six-membered heterocyclic intermediate.

-

Second Sulfur Insertion and Ring Expansion: A second molecule of H₂S (or HS⁻) attacks this intermediate. Through a series of ring-opening and closing events, a second sulfur atom is incorporated, and the final, thermodynamically stable 1,3,5-dithiazinane ring is formed. The displaced fragment is typically an equivalent of the starting imine, which can re-enter the reaction cycle.

The overall transformation can be viewed as the replacement of a R-CH-NH unit within the triazine ring with two sulfur atoms.

Caption: Overall schematic of sulfur insertion into the triazine precursor.

Part 4: Experimental Protocols and Considerations

Translating mechanistic theory into practice requires careful control over reaction parameters. The multicomponent nature of this synthesis means that yield and purity are highly dependent on the chosen conditions.

Key Experimental Parameters

| Parameter | Typical Conditions & Rationale |

| Stoichiometry | A slight excess of ammonia and hydrogen sulfide is often used to ensure complete consumption of the limiting aldehyde reagent and to drive the equilibria towards product formation. |

| Solvent | Protic solvents like ethanol or methanol are common as they can solvate the ionic intermediates and participate in proton transfer steps. In some cases, aprotic solvents like THF or toluene are used. |

| Temperature | Reactions are often run at room temperature or with gentle heating (40-60 °C). Higher temperatures can lead to unwanted side reactions, including polymerization. |

| H₂S Source | Hydrogen sulfide can be bubbled directly through the reaction mixture (requires a fume hood and safety precautions) or generated in situ from reagents like sodium hydrosulfide (NaSH) or thioacetamide under acidic conditions. |

| Reaction Time | Typically ranges from a few hours to 24 hours, monitored by TLC or GC-MS until the starting aldehyde is consumed. |

Example Protocol: General Synthesis of a 2,4,6-Trisubstituted-1,3,5-Dithiazinane

Disclaimer: This protocol is a generalized example. Specific quantities and conditions must be optimized for each unique aldehyde substrate. All operations involving hydrogen sulfide must be conducted in a well-ventilated chemical fume hood.

-

Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet tube, add the aldehyde (1.0 eq.) dissolved in ethanol (0.2 M).

-

Ammonia Addition: Cool the solution to 0 °C in an ice bath. Add an aqueous solution of ammonia (e.g., 28% NH₄OH, 1.5 eq.) dropwise over 15 minutes. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Hydrogen Sulfide Addition: Submerge the gas inlet tube below the surface of the reaction mixture. Bubble hydrogen sulfide gas slowly through the solution for 2-4 hours. A precipitate (the product) usually begins to form.

-

Reaction Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup and Isolation: Once the reaction is complete, stop the H₂S flow and purge the flask with nitrogen gas for 15 minutes to remove any residual H₂S. Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the crude solid with cold water and then a minimal amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

References

-

Lai, J., Du, W., Tian, L., Zhao, C., She, X., & Tang, S. (2014). Fe-Catalyzed Direct Dithioacetalization of Aldehydes with 2-Chloro-1,3-dithiane. Organic Letters, 16(16), 4396–4399. [Link]

-

Wylde, J. J., et al. (2015). Identification of the Molecular Species Responsible for the Initiation of Amorphous Dithiazine Formation in Laboratory Studies of 1,3,5-Tris (hydroxyethyl)-hexahydro-s-triazine as a Hydrogen Sulfide Scavenger. Paper presented at the CORROSION 2015. [Link]

-

Wylde, J. J., et al. (2014). The Formation and Chemical Nature of Amorphous Dithiazine Produced From The Use Of Hexahydrotriazine Based Hydrogen Sulfide Scavengers and the Use of an Alternative Scavenger to Minimize Solid Formation in Sour Gas Applications. Paper presented at the CORROSION 2014. [Link]

-

Akhmetova, V. R., & Akhmadiev, N. S. (2024). Synthesis and Biological Evaluation of 1,3,5-Dithiazinanes: Synthesis, Stereochemistry and Applications. IntechOpen. [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]

-

Makhijani, S. (2020, August 12). ALDEHYDES & KETONES (Ammonia Derivatives) [Video]. YouTube. [Link]

-

LibreTexts Chemistry. (2021, August 15). Reactions of Aldehydes and Ketones with Amines. [Link]

-

LibreTexts Chemistry. (2021, August 15). Nucleophilic Addition of Ammonia and Its Derivatives. [Link]

-

Kwan, F. E., & Hartwig, J. F. (2015). Catalytic Organometallic Reactions of Ammonia. Accounts of chemical research, 48(8), 2337–2345. [Link]

Sources

The Role of 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane as a Marker for Food Processing: An In-depth Technical Guide

Introduction: Unveiling a Key Aroma Compound in Processed Foods

In the intricate world of food chemistry, the flavors and aromas that define our culinary experiences are often the result of complex chemical transformations that occur during processing. One such fascinating molecule is 2-isobutyl-4,6-dimethyl-1,3,5-dithiazinane, a heterocyclic sulfur-containing compound that plays a significant role in the characteristic "cooked" and "bacon-like" flavors of many thermally processed foods.[1] This technical guide provides an in-depth exploration of this compound, from its formation pathways to its analytical determination, and its utility as a chemical marker for food processing. For researchers, scientists, and professionals in the food and flavor industries, understanding the nuances of this compound is pivotal for controlling and optimizing the sensory profiles of a wide array of food products.

This compound belongs to a class of compounds known as dithiazinanes, which are known to possess potent, often meaty and savory aromas.[1] Its presence and concentration in a food product can serve as an indicator of the intensity of thermal treatment, making it a valuable marker for process control and quality assurance. This guide will delve into the fundamental chemical reactions that give rise to this compound, provide a detailed protocol for its analysis, and discuss its significance in the context of modern food manufacturing.

Formation Pathways: A Symphony of Reactions

The genesis of this compound is a testament to the complexity of food chemistry, primarily rooted in the Maillard reaction and Strecker degradation. These non-enzymatic browning reactions are responsible for the development of color, flavor, and aroma in a vast range of cooked foods. The formation of this specific dithiazinane requires the presence of key precursors: a reducing sugar, an amino acid with an isobutyl side chain (leucine), and a source of sulfur, typically the amino acid cysteine.

The process can be conceptualized in the following stages:

-

Strecker Degradation of Leucine: The Maillard reaction between a reducing sugar and other amino acids generates highly reactive dicarbonyl compounds. These dicarbonyls then react with leucine in a process known as the Strecker degradation. This reaction decarboxylates and deaminates the leucine, yielding isobutyraldehyde, a key volatile aldehyde that contributes the isobutyl group to the final dithiazinane structure.

-

Generation of Key Intermediates: Concurrently, the degradation of cysteine during heating releases hydrogen sulfide (H₂S) and ammonia (NH₃).[2] These highly reactive, low molecular weight compounds are crucial for the formation of the dithiazinane ring.

-

Ring Formation: The final and most critical step is the reaction between isobutyraldehyde, ammonia, and hydrogen sulfide. This condensation reaction leads to the formation of the six-membered heterocyclic ring structure of 1,3,5-dithiazinane, with the isobutyl group from the Strecker aldehyde and methyl groups from the reaction of acetaldehyde (another common Maillard reaction product) with the reactive intermediates.

The yield of this compound is influenced by several factors, including the concentration of precursors, temperature, time, and pH of the food matrix. Generally, higher temperatures and longer processing times favor its formation, although excessive heat can lead to its degradation and the formation of other volatile compounds.

Analytical Methodology: Detection and Quantification

The accurate and precise quantification of this compound in complex food matrices is essential for its use as a processing marker. Due to its volatile nature and typically low concentrations, a sensitive and selective analytical technique is required. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is the method of choice for this purpose.[3][4]

Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol provides a generalized framework for the analysis of this compound in a solid or semi-solid food matrix, such as processed meat.

1. Sample Preparation:

-

Homogenize a representative portion of the food sample to ensure uniformity.

-

Weigh a precise amount of the homogenized sample (e.g., 2-5 grams) into a headspace vial.

-

Add a known volume of a saturated salt solution (e.g., NaCl) to increase the volatility of the target analyte by enhancing its partitioning into the headspace.

-

If available, add a known amount of a suitable internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) for accurate quantification.

2. HS-SPME Extraction:

-

Select an appropriate SPME fiber. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatile and semi-volatile compounds, including sulfur compounds.[5]

-

Place the vial in a heating block or water bath and allow it to equilibrate at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

-

Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 30-60 minutes) at the same temperature to adsorb the analytes.

3. GC-MS Analysis:

-

Desorption: Insert the SPME fiber into the heated injection port of the gas chromatograph (e.g., at 250°C) to thermally desorb the trapped analytes onto the GC column.

-

Gas Chromatography:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of volatile flavor compounds.

-

Oven Temperature Program: A programmed temperature ramp is employed to separate the analytes based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C).

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) at 70 eV is the standard method for generating mass spectra.

-

Detection Mode: The mass spectrometer can be operated in full scan mode to identify all detectable compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity in quantifying the target analyte. For this compound (C₉H₁₉NS₂), characteristic ions would be monitored.

-

4. Data Analysis and Quantification:

-

Identify the this compound peak in the chromatogram based on its retention time and mass spectrum, which can be compared to a pure standard or a reference library.

-

Quantify the compound by creating a calibration curve using a series of standard solutions of known concentrations. The concentration in the original food sample can then be calculated based on the peak area of the analyte relative to the internal standard.

Applications and Significance: A Marker of Thermal Impact

The concentration of this compound can be directly correlated with the extent of thermal processing a food product has undergone. This makes it a valuable chemical marker for several applications:

-

Process Optimization: By monitoring the formation of this compound, food manufacturers can fine-tune processing parameters (time, temperature) to achieve a desired flavor profile. For instance, in the production of savory snacks or processed meats, a higher concentration might be desirable to impart a more intense "cooked" flavor.

-

Quality Control: Variations in the concentration of this dithiazinane between batches can indicate inconsistencies in the manufacturing process. Establishing a target concentration range can help ensure product uniformity and meet consumer expectations.

-

Authenticity and Adulteration: In some cases, the presence or absence of this compound could be used to verify the authenticity of a product's processing history.

-

Flavor Development: For flavor houses and research and development teams, understanding the formation of this potent aroma compound is crucial for creating and replicating desirable savory flavors for a variety of food applications.

| Food Product Category | Processing Type | Significance of this compound |

| Processed Meats | Roasting, Frying, Curing | Contributes to characteristic "meaty" and "bacon-like" notes. Its concentration can indicate the degree of cooking. |

| Savory Snacks | Extrusion, Baking | Imparts a desirable savory and roasted flavor profile. |

| Ready-to-Eat Meals | Retorting, Microwave Heating | Can serve as a marker for the intensity of the thermal process and contributes to the overall "cooked" flavor. |

| Savory Flavors | Reaction Flavors | A key component in the formulation of artificial and natural savory flavors. |

Conclusion: A Molecule of Flavor and Function

This compound is more than just a flavor compound; it is a chemical fingerprint of the thermal processing that shapes the sensory characteristics of our food. Its formation through the intricate interplay of the Maillard reaction and Strecker degradation highlights the complexity of food chemistry. For scientists and professionals in the food industry, the ability to accurately measure and interpret the presence of this dithiazinane provides a powerful tool for process control, quality assurance, and flavor innovation. As our understanding of food flavor chemistry continues to evolve, the role of such marker compounds will undoubtedly become even more critical in the creation of safe, consistent, and appealing food products.

References

-

U.S. National Library of Medicine. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Perfumer & Flavorist. (2010, December 22). Ingredient Profile: 2,4,6-Triisobutyl-5,6-dihydro-4H-1,3,5-dithiazine. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction Kinetics of H2S in Fresh Meat Order 0. Retrieved from [Link]

-

Koczoń, P., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 25(5), 1234. Retrieved from [Link]

-

Pranata, A. W., et al. (2024). Volatile Compounds for Discrimination between Beef, Pork, and Their Admixture Using Solid-Phase-Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS) and Chemometrics Analysis. Food Science of Animal Resources, 44(4), 661-676. Retrieved from [Link]

Sources

- 1. perfumerflavorist.com [perfumerflavorist.com]

- 2. researchgate.net [researchgate.net]

- 3. Food Science of Animal Resources [kosfaj.org]

- 4. Volatile Compounds for Discrimination between Beef, Pork, and Their Admixture Using Solid-Phase-Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS) and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

stability of 2-isobutyl-4,6-dimethyl-1,3,5-dithiazinane under different pH and temperature

An In-depth Technical Guide to the Stability of 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane Under Varied pH and Temperature Conditions

Introduction: The Significance of Stability in Application

This compound is a heterocyclic compound with potential applications in the flavor and fragrance industry, as well as a building block in synthetic organic chemistry. Its utility in these fields is intrinsically linked to its chemical stability. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's stability profile under various environmental stressors is paramount for ensuring product quality, efficacy, and shelf-life. This guide provides a detailed exploration of the stability of this compound, focusing on the impacts of pH and temperature. We will delve into the theoretical underpinnings of its degradation, present robust experimental protocols for stability assessment, and offer insights into the interpretation of the resulting data.

Theoretical Framework: Unraveling the Chemistry of Degradation

The stability of this compound is governed by the chemical nature of its 1,3,5-dithiazinane core. This six-membered ring contains two sulfur atoms and one nitrogen atom, creating N,S-acetal linkages. These functional groups are known to be susceptible to hydrolysis, with the rate of this degradation being highly dependent on the pH of the surrounding medium.

pH-Dependent Stability: The Role of Hydrolysis

Acid-Catalyzed Hydrolysis: In acidic conditions, the lone pair of electrons on the nitrogen or sulfur atoms can be protonated. This protonation enhances the electrophilicity of the adjacent carbon atoms, making them more susceptible to nucleophilic attack by water. The likely mechanism involves a series of steps beginning with protonation, followed by ring-opening to form an unstable intermediate, which then further hydrolyzes to smaller, more stable molecules. The rate of this degradation pathway is expected to increase significantly as the pH decreases.

Base-Catalyzed Hydrolysis: While typically less pronounced than acid-catalyzed hydrolysis for acetal-like structures, degradation under basic conditions can still occur. The mechanism in alkaline media may involve the deprotonation of a carbon atom adjacent to a sulfur atom, leading to a carbanionic intermediate that can then undergo rearrangement or cleavage. The stability in basic conditions is generally higher than in acidic conditions.

Temperature-Dependent Stability: The Influence of Thermal Stress

The rate of chemical reactions, including degradation, is profoundly influenced by temperature. The relationship between temperature and reaction rate is described by the Arrhenius equation, which indicates that for most reactions, the rate increases exponentially with temperature. Thermal degradation, or thermolysis, of this compound may involve the cleavage of the C-N and C-S bonds within the dithiazinane ring, leading to fragmentation of the molecule. The energy input from elevated temperatures can overcome the activation energy barrier for these bond-breaking events.

Experimental Design for a Comprehensive Stability Assessment

A robust stability study requires a well-designed set of experiments to systematically evaluate the impact of pH and temperature. The following protocols are designed to provide a thorough understanding of the stability profile of this compound.

Materials and Reagents

-

This compound (high purity)

-

HPLC-grade acetonitrile and water

-

Buffer solutions (pH 2, 4, 7, 9, 12) prepared from appropriate salts (e.g., phosphate, citrate, borate)

-

Class A volumetric glassware

-

Temperature-controlled incubators or water baths

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a Mass Spectrometer (MS) detector

-

pH meter

Experimental Workflow: A Visual Guide

Caption: Experimental workflow for the stability assessment of this compound.

Protocol for pH Stability Study

-

Preparation of Test Solutions: Prepare a stock solution of this compound in HPLC-grade acetonitrile at a concentration of 1 mg/mL.

-

Incubation: In separate sealed vials, add a small aliquot of the stock solution to each of the buffer solutions (pH 2, 4, 7, 9, and 12) to achieve a final concentration of 100 µg/mL.

-

Stress Application: Place the vials in a temperature-controlled incubator set at 40°C.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each vial.

-

Sample Analysis: Immediately analyze the withdrawn aliquots using a validated HPLC-UV/MS method to determine the remaining concentration of the parent compound and to identify any degradation products.

Protocol for Temperature Stability Study

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and pH 7 buffer) at a concentration of 1 mg/mL.

-

Incubation: Aliquot the stock solution into separate sealed vials.

-

Stress Application: Place the vials in separate incubators set at different temperatures (e.g., 40°C, 60°C, and 80°C).

-

Sampling: At appropriate time intervals (the frequency will depend on the temperature), withdraw an aliquot from each vial.

-

Sample Analysis: Analyze the aliquots by HPLC-UV/MS to quantify the parent compound and identify degradation products.

Data Analysis and Interpretation: From Raw Data to Actionable Insights

The data generated from the stability studies must be carefully analyzed to extract meaningful information about the degradation kinetics and pathways.

Degradation Kinetics

The degradation of this compound is likely to follow first-order kinetics. The integrated rate law for a first-order reaction is:

ln[A]t = -kt + ln[A]0

where:

-

[A]t is the concentration of the compound at time t

-

[A]0 is the initial concentration of the compound

-

k is the first-order rate constant

A plot of ln[A]t versus time will yield a straight line with a slope of -k. The half-life (t1/2) of the compound can then be calculated using the following equation:

t1/2 = 0.693 / k

Arrhenius Analysis

The data from the temperature stability study can be used to create an Arrhenius plot by graphing the natural logarithm of the rate constant (ln k) against the reciprocal of the absolute temperature (1/T). The activation energy (Ea) for the degradation reaction can be determined from the slope of this plot:

Slope = -Ea / R

where R is the gas constant (8.314 J/mol·K).

Anticipated Stability Profile

The following table summarizes the expected stability profile of this compound based on the theoretical considerations discussed.

| Condition | Expected Stability | Primary Degradation Pathway |

| pH 2 (40°C) | Low; rapid degradation expected. | Acid-catalyzed hydrolysis |

| pH 4 (40°C) | Moderate; slower degradation than at pH 2. | Acid-catalyzed hydrolysis |

| pH 7 (40°C) | High; expected to be relatively stable. | Minimal hydrolysis |

| pH 9 (40°C) | High; likely stable with slow degradation. | Base-catalyzed hydrolysis |

| pH 12 (40°C) | Moderate to low; degradation may be significant. | Base-catalyzed hydrolysis |

| pH 7 (60°C) | Moderate; degradation rate will be higher than at 40°C. | Thermal degradation |

| pH 7 (80°C) | Low; significant thermal degradation expected. | Thermal degradation |

Proposed Degradation Pathway

The following diagram illustrates a plausible acid-catalyzed hydrolysis pathway for this compound.

Caption: Proposed acid-catalyzed hydrolysis pathway for this compound.

Conclusion: A Foundation for Informed Application

This technical guide provides a comprehensive framework for understanding and evaluating the stability of this compound under varying pH and temperature conditions. While specific experimental data for this molecule is not extensively published, the principles of organic chemistry and the provided protocols offer a robust approach to generating the necessary stability profile. For researchers and professionals in drug development and other scientific fields, this knowledge is crucial for formulation design, storage condition optimization, and ensuring the overall quality and safety of products containing this compound. The methodologies outlined herein serve as a self-validating system, enabling the generation of reliable and reproducible stability data.

References

-

Properties of this compound: PubChem. This compound. [Link][1]

-

Hydrolysis of Triazine-based Compounds: ResearchGate. (2020). Formation, Chemical Characterization, and Oxidative Dissolution of Amorphous Polymeric Dithiazine (apDTZ) during the Use of the H2S Scavenger Monoethanolamine-Triazine. [Link][2]

-

Thermal Stability Analysis: Schotten, C., et al. (2019). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. [Link][3]

-

Kinetics of Degradation: Kopač, M., & Glavnik, V. (2012). Thermal stability of genistein and daidzein and its effect on their antioxidant activity. Journal of the Science of Food and Agriculture. [Link][4]

Sources

solubility of 2-isobutyl-4,6-dimethyl-1,3,5-dithiazinane in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive published solubility data for this specific molecule, this document establishes a foundational understanding based on its physicochemical properties and the fundamental principles of solubility. Furthermore, a detailed, field-proven experimental protocol for determining its solubility in a range of organic solvents is presented, empowering researchers to generate precise and reliable data. This guide is intended to be an essential resource for scientists working with this compound in areas such as flavor and fragrance development, synthesis, and formulation.

Introduction to this compound

This compound, a heterocyclic compound, is recognized for its role as a flavoring agent, often associated with nutty and roasted cocoa-like aromas.[1][2] Its molecular structure, comprising a six-membered ring with two sulfur atoms, one nitrogen atom, and alkyl substituents, dictates its physical and chemical behavior, including its solubility in various media. Understanding the solubility of this compound is critical for its application in food science, as well as for its synthesis, purification, and formulation in other chemical industries.

Chemical Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its physicochemical properties. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C9H19NS2 | [3] |

| Molecular Weight | 205.38 g/mol | [4] |

| IUPAC Name | 4,6-dimethyl-2-(2-methylpropyl)-1,3,5-dithiazinane | [3] |

| Appearance | Colorless to pale yellow clear liquid | [1][2] |

| Log Kow (estimated) | 2.84 | [4] |

The Log Kow (octanol-water partition coefficient) of 2.84 suggests that this compound is moderately lipophilic.[4] This indicates a preference for non-polar environments over aqueous solutions. The presence of the isobutyl group and methyl groups contributes to its non-polar character, while the nitrogen and sulfur atoms in the dithiazinane ring introduce some polarity.

A Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of understanding solubility.[5][6] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a solvent is often quantified by its polarity index or dielectric constant.[7][8]

-

Polar Solvents: These solvents have large dipole moments and high dielectric constants. They can be further classified into:

-

Protic Polar Solvents: (e.g., water, methanol, ethanol) contain O-H or N-H bonds and can act as hydrogen bond donors.

-

Aprotic Polar Solvents: (e.g., acetone, acetonitrile, dimethyl sulfoxide) lack O-H or N-H bonds and cannot donate hydrogen bonds.

-

-

Non-Polar Solvents: (e.g., hexane, toluene, diethyl ether) have small dipole moments and low dielectric constants.

Based on the structure of this compound, with its non-polar alkyl groups and a polar heterocyclic ring, it is expected to exhibit good solubility in a range of organic solvents, from moderately polar to non-polar. Its solubility in highly polar protic solvents like water is expected to be low, as suggested by its estimated Log Kow.

Experimental Determination of Solubility: A Validated Protocol

Given the lack of published experimental data, a robust and validated protocol is essential for determining the solubility of this compound. The isothermal shake-flask method is a reliable and widely accepted technique for generating equilibrium solubility data.[9][10]

Selection of Organic Solvents

A representative panel of organic solvents with varying polarities should be selected to obtain a comprehensive solubility profile.

| Solvent | Type | Polarity Index |

| Hexane | Non-polar | 0.1 |

| Toluene | Non-polar (aromatic) | 2.4 |

| Diethyl Ether | Non-polar | 2.8 |

| Dichloromethane | Polar aprotic | 3.1 |

| Acetone | Polar aprotic | 5.1 |

| Acetonitrile | Polar aprotic | 5.8 |

| Ethanol | Polar protic | 4.3 |

| Methanol | Polar protic | 5.1 |

Polarity index values are relative measures of solvent polarity.[11][12][13]

Isothermal Shake-Flask Solubility Determination Protocol

This protocol outlines the steps for determining the equilibrium solubility at a controlled temperature, typically 25 °C (298.15 K).

Caption: Experimental workflow for isothermal shake-flask solubility determination.

Step-by-Step Methodology:

-

Preparation:

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume of a selected organic solvent. The excess solid ensures that a saturated solution is formed.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples at a constant speed (e.g., 150 rpm) for a sufficient duration to reach equilibrium. A preliminary study to determine the time to reach equilibrium is recommended, with samples taken at various time points (e.g., 24, 48, and 72 hours).[9]

-

-

Sampling and Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand in the isothermal environment for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.[10]

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for chromatography).

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Calculation and Reporting:

-

Calculate the solubility from the measured concentration and the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Perform each experiment in triplicate to ensure the reproducibility of the results.

-

Presentation of Solubility Data

The experimentally determined solubility data should be presented in a clear and concise tabular format to facilitate comparison across different solvents.

Table 1: Solubility of this compound in Selected Organic Solvents at 25 °C

| Solvent | Solvent Type | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Non-polar | 0.1 | Experimental Data | Calculated Data |

| Toluene | Non-polar (aromatic) | 2.4 | Experimental Data | Calculated Data |

| Diethyl Ether | Non-polar | 2.8 | Experimental Data | Calculated Data |

| Dichloromethane | Polar aprotic | 3.1 | Experimental Data | Calculated Data |

| Acetone | Polar aprotic | 5.1 | Experimental Data | Calculated Data |

| Acetonitrile | Polar aprotic | 5.8 | Experimental Data | Calculated Data |

| Ethanol | Polar protic | 4.3 | Experimental Data | Calculated Data |

| Methanol | Polar protic | 5.1 | Experimental Data | Calculated Data |

Discussion and Expected Solubility Trends

Based on the theoretical framework and the molecular structure of this compound, the following solubility trends are anticipated:

-

High Solubility in Non-Polar and Moderately Polar Solvents: Due to the presence of the isobutyl and dimethyl groups, the compound is expected to be highly soluble in non-polar solvents like hexane, toluene, and diethyl ether, as well as in moderately polar aprotic solvents like dichloromethane and acetone.

-

Moderate to Good Solubility in Polar Protic Solvents: The nitrogen and sulfur atoms in the dithiazinane ring can act as hydrogen bond acceptors, which should allow for some interaction with polar protic solvents like ethanol and methanol, leading to moderate to good solubility.

-

Influence of Molecular Structure: The overall solubility will be a balance between the lipophilic alkyl chains and the polar heterocyclic ring. The "like dissolves like" principle suggests that solvents with a balance of polar and non-polar characteristics may be the most effective.[14]

Conclusion

This technical guide has provided a comprehensive analysis of the . By integrating theoretical principles with a detailed experimental protocol, this document serves as a valuable resource for researchers. The provided methodology for solubility determination will enable the generation of crucial data for the effective application of this compound in various scientific and industrial fields.

References

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Solubility. Retrieved from [Link]

-

Korovina, N. (2020, September 7). Principles of Solubility in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

- Burdick & Jackson. (n.d.). Polarity Index. Retrieved from a site that lists Burdick & Jackson solvent properties.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

-

Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]

-

American Chemical Society. (2018, June 6). Solubility Correlations of Common Organic Solvents. Retrieved from [Link]

- Fisher Scientific. (n.d.). Summary of Key Physical Data for Solvents. Retrieved from a Fisher Scientific resource on solvent properties.

-

ResearchGate. (2018, May 31). Choice of organic solvents /solubility?. Retrieved from [Link]

-

ResearchGate. (n.d.). a) Isothermal method (detecting composition of a saturated solution at a given temperature). Retrieved from [Link]

-

Perflavory. (n.d.). isobutyl-4(2),6-dimethyl dihydro-4H-1,3,5-dithiazine. Retrieved from [Link]

-

Gattefossé. (2020, August 31). Measuring saturation solubility of actives in solid and semi-solid lipid excipients [Video]. YouTube. Retrieved from [Link]

- World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

-

American Chemical Society. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

-

The Good Scents Company. (n.d.). EPI System Information for 2(4)-isobutyl-4(2),6-dimethyl dihydro-4H-1,3,5-dithiazine 101517-87-7. Retrieved from [Link]

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. parchem.com [parchem.com]

- 3. This compound | C9H19NS2 | CID 529056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EPI System Information for 2(4)-isobutyl-4(2),6-dimethyl dihydro-4H-1,3,5-dithiazine 101517-87-7 [thegoodscentscompany.com]

- 5. Khan Academy [khanacademy.org]

- 6. Solubility - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Polarity Index [macro.lsu.edu]

- 12. shodex.com [shodex.com]

- 13. Summary of Key Physical Data for Solvents [fishersci.co.uk]

- 14. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

sensory properties of 2-isobutyl-4,6-dimethyl-1,3,5-dithiazinane

An In-depth Technical Guide to the Sensory Properties of 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane

Authored by: A Senior Application Scientist

Abstract

This compound is a sulfur-containing heterocyclic compound recognized for its significant, albeit complex, contribution to flavor profiles. As a substance Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), its application spans various sectors, yet a deep understanding of its sensory attributes remains nuanced. This technical guide synthesizes the available data on its chemical nature, provides a detailed exploration of its sensory properties, and outlines robust analytical methodologies for its characterization. We delve into the critical role of isomerism in defining its olfactory and gustatory impact and present field-proven protocols for its evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this potent flavor ingredient.

Introduction: The Potent World of Sulfur Heterocycles

Sulfur-containing compounds, while often present in trace amounts, are among the most powerful and impactful aroma constituents in food, beverages, and other consumer products.[1] Their low odor thresholds mean that even minute quantities can dramatically influence a product's sensory profile.[2] Within this class, heterocyclic molecules like dithiazinanes are of particular interest. They are often formed during the thermal processing of foods through complex pathways such as the Maillard reaction and are responsible for a wide array of desirable savory, roasted, and meaty notes.[3]

This compound (FEMA No. 3781) is a key example of such a compound.[4] However, its commercial form is not a single molecular entity but a complex mixture of positional and stereoisomers. This isomeric complexity is the central challenge and opportunity in its application. This guide provides an in-depth analysis of its sensory characteristics, grounded in the principles of flavor chemistry and advanced analytical techniques, to enable precise and effective application in research and product development.

Physicochemical Identity and Isomeric Complexity

A precise understanding of the target molecule's identity is foundational to any sensory analysis. This compound is defined by its core dithiazinane ring structure with isobutyl and methyl substitutions.

| Identifier | Value |

| IUPAC Name | 4,6-dimethyl-2-(2-methylpropyl)-1,3,5-dithiazinane[5] |

| CAS Registry No. | 101517-87-7[6] |

| FEMA No. | 3781[4] |

| JECFA Flavor No. | 1046[4] |

| Molecular Formula | C₉H₁₉NS₂[5] |

The Critical Role of Isomerism

Commercially available this compound is a mixture of isomers. Regulatory and supplier documentation specifies a typical composition of at least 64% 2-isobutyl-4,6-dimethyl and 18% 4-isobutyl-2,6-dimethyl dihydro-4H-1,3,5-dithiazine, along with other related compounds.[7][8] Each of these positional isomers exists as multiple diastereomers and enantiomers.

This is not a trivial detail. It is well-documented in flavor science that different isomers of a chiral compound can possess dramatically different sensory properties—one isomer may be a potent odorant while another is nearly odorless.[9][10] Therefore, the overall sensory profile of the commercial mixture is a composite of the individual contributions and potential synergistic or antagonistic interactions of all isomers present.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cannabis sativa - Wikipedia [en.wikipedia.org]

- 3. Sulfur content in foods and beverages and its role in human and animal metabolism: A scoping review of recent studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 5. This compound | C9H19NS2 | CID 529056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. parchem.com [parchem.com]

- 7. 2(4)-isobutyl-4(2),6-dimethyl dihydro-4H-1,3,5-dithiazine [perflavory.com]

- 8. 2(4)-isobutyl-4(2),6-dimethyl dihydro-4H-1,3,5-dithiazine [thegoodscentscompany.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Characterization of Odor-Active 2-Ethyldimethyl-1,3,6-trioxocane Isomers in Polyurethane Materials [mdpi.com]

The Enigmatic Aroma of Savory Foods: A Technical Guide to the Occurrence of 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potent Flavor Compound

In the vast and intricate world of food chemistry, the compounds that tantalize our senses of taste and smell are often present in minute quantities, yet they play a pivotal role in defining the characteristic flavor of what we eat. Among these are the sulfur-containing heterocyclic compounds, a class of molecules renowned for their potent, often meaty and savory aromas. This technical guide delves into the science behind one such compound: 2-isobutyl-4,6-dimethyl-1,3,5-dithiazinane. While not a household name, this molecule and its isomers are recognized as significant contributors to the flavor profiles of many cooked and processed foods.

This guide will explore the current understanding of the occurrence of this compound in food, moving beyond a simple cataloging of its presence to a deeper analysis of its formation, analytical detection, and sensory significance. For the researcher and developer, understanding the genesis and impact of such potent aroma compounds is crucial for everything from flavor replication in plant-based alternatives to ensuring the desirable sensory profile of thermally processed foods.

While extensive research has documented a wide array of volatile compounds in foods, direct evidence for the widespread natural occurrence of this compound in raw, unprocessed foodstuffs is limited. Instead, the scientific consensus points towards its formation during thermal processing, such as cooking, through the complex cascade of chemical changes known as the Maillard reaction and Strecker degradation.